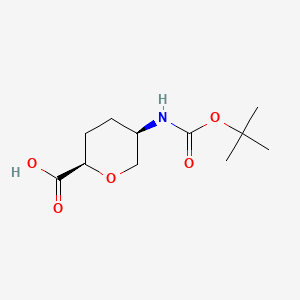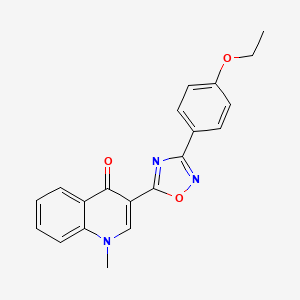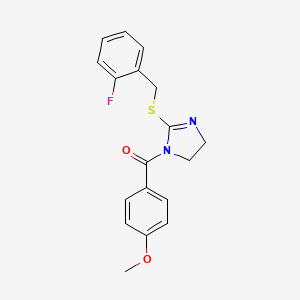
2,4,5-Trimethyloxolan-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,4,5-Trimethyloxolan-3-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to understanding the synthesis and reactivity of similar structures. For instance, the synthesis of various heterocyclic compounds, including oxazolidinones and dipyrrins, is described, which may share some synthetic pathways or reactivity profiles with the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For example, the synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin is achieved through a streamlined four-step process starting from pyrrole-2-carboxaldehyde and nitromethane, leading to a scalable preparation of the target compound . Similarly, primary amines react with 5,5-dimethyl-4-methylene-1,3-dioxolan-2-one in the presence of a palladium catalyst to yield oxazolidinones . These methods could potentially be adapted for the synthesis of "2,4,5-Trimethyloxolan-3-amine hydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to "2,4,5-Trimethyloxolan-3-amine hydrochloride" often includes heterocyclic rings, such as oxazolidinones and dipyrrins. These structures are characterized by the presence of nitrogen and oxygen atoms within the ring, which can influence the compound's reactivity and physical properties . The specific arrangement of substituents around the heterocyclic ring can also affect the compound's behavior and potential applications.
Chemical Reactions Analysis
The chemical reactions described in the papers include nitro-aldol condensation, Michael addition, and reductive cyclization, which are used to construct complex heterocyclic systems . The reactions of 5-methylene-1,3-dioxolan-2-ones with amines lead to the formation of 4-hydroxy-2-oxazolidinones, and the reaction conditions are influenced by the basicity of the amines . These reactions highlight the reactivity of carbonyl groups and the potential for ring formation when reacting with nitrogen-containing nucleophiles, which could be relevant to the synthesis and reactivity of "2,4,5-Trimethyloxolan-3-amine hydrochloride."
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2,4,5-Trimethyloxolan-3-amine hydrochloride" are not directly discussed, the properties of similar compounds can provide insights. For example, the solubility, boiling and melting points, and stability of the compound would be influenced by the presence of heteroatoms and the overall molecular structure. The reactivity towards acids, bases, and other reagents would also be an important aspect of the compound's chemical properties .
Wissenschaftliche Forschungsanwendungen
Solubility Studies
- Solubility in Pharmaceutical Formulations: The solubility of organic hydrochlorides like 2,4,5-Trimethyloxolan-3-amine hydrochloride is critical in pharmaceutical formulations. Kramer and Flynn (1972) explored the solubility of polysubstituted 1,3-dioxolanes, focusing on the pH, temperature, and solvent composition effects. They developed mathematical equations to describe the total solubility at any pH, providing valuable insights for pharmaceutical applications (Kramer & Flynn, 1972).
Material Synthesis and Characterization
- Functionalized Silica Synthesis: Erick Soto-Cantu et al. (2012) described the synthesis of amine-functionalized colloidal silica, which is useful in various applications. They utilized colloidal silica particles prepared by hydrolysis of tetraethyl orthosilicate and modified the surface with amino groups, including 2,4,5-Trimethyloxolan-3-amine hydrochloride. This research is significant for developing research-grade materials (Soto-Cantu et al., 2012).
Polymer Functionalization
- Biodegradable Polymers for Gene Delivery: Zhang et al. (2012) synthesized polyesters bearing pendant amine groups, which exhibited excellent cell penetration and gene delivery properties with low toxicities. This synthesis involved ring-opening polymerization and thiol-yne "click" photochemistry, indicating potential biomedical applications, especially in gene therapy (Zhang et al., 2012).
Environmental Applications
- Extraction and Analysis of Environmental Samples: Bagheri et al. (2008) developed a novel amino-functionalized polymer for headspace solid-phase microextraction of chlorophenols from environmental samples. This involved using 3-(trimethoxysilyl)propyl amine, a related compound, as a precursor, highlighting the role of such compounds in environmental monitoring and analysis (Bagheri et al., 2008).
Luminescent Materials
- Luminescent Amine-Functionalized Materials: Pereira et al. (2018) synthesized amine-functionalized bridged silsesquioxanes that exhibited unique optical behaviors. These materials, synthesized from bis[(3-trimethoxysilyl)propyl]amine, showed promising properties for applications in optics and photonics, demonstrating the versatility of amine-functionalized compounds (Pereira et al., 2018).
Eigenschaften
IUPAC Name |
2,4,5-trimethyloxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-4-5(2)9-6(3)7(4)8;/h4-7H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLQZNWZKIIJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1N)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethyloxolan-3-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


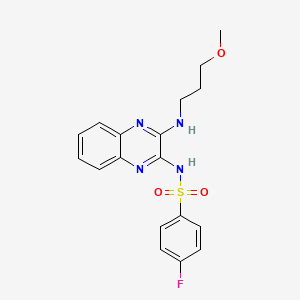
![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B3007742.png)
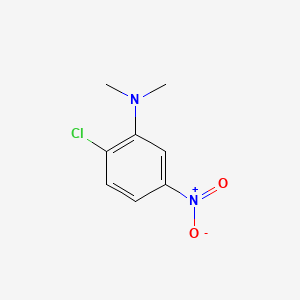
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)


![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B3007755.png)
